N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorophenyl group, two thiophene rings, and a quinoxaline core with a carboxamide functional group
Scientific Research Applications
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
Quinolines, containing a nitrogen group, exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Safety and Hazards
Future Directions
There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.
Introduction of Thiophene Rings: The thiophene rings are introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
- N-(2-bromophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
- N-(2-methylphenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide
Uniqueness
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,3-di(thiophen-3-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3OS2/c24-17-3-1-2-4-18(17)27-23(28)14-5-6-19-20(11-14)26-22(16-8-10-30-13-16)21(25-19)15-7-9-29-12-15/h1-13H,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOXEHQYJAFFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CSC=C4)C5=CSC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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